3-Amino-3-(2,3-dichlorophenyl)propanoic acid
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Description
Synthesis Analysis The synthesis of chlorophenylpropanoic acid derivatives, including compounds similar to 3-amino-3-(2,3-dichlorophenyl)propanoic acid, often involves multi-step organic reactions. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic analogs has been described as part of research exploring potential GABA B receptor antagonists. These compounds were synthesized as lower homologues of known pharmacological agents and were found to exhibit weak specific antagonist activity at the GABAB receptor (Abbenante et al., 1997).
Molecular Structure Analysis Molecular structure analysis often employs spectroscopic and diffractometric techniques. For example, a study on a different compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, utilized spectroscopic and diffractometric methods to characterize its polymorphic forms, highlighting the complexity of analyzing molecular structures in closely related compounds (Vogt et al., 2013).
Chemical Reactions and Properties The chemical reactivity of compounds similar to 3-amino-3-(2,3-dichlorophenyl)propanoic acid can be inferred from studies on related molecules. For instance, the synthesis of 3-(aminothiocarbonylthio)propanoic acids, which serve as intermediates in producing biologically active molecules, illustrates the type of chemical transformations these compounds can undergo (Orlinskii, 1996).
Physical Properties Analysis The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their practical application in synthesis and formulation. These properties are typically determined using a range of analytical techniques, such as X-ray crystallography, which was used to determine the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid (Chen et al., 2016).
Chemical Properties Analysis The chemical properties, including acidity/basicity, reactivity with various reagents, and stability, can be derived from functional group analysis and empirical data. For example, the study on the synthesis and reactivity of 3-(triphenylgermyl)propanoic acid highlights the exploration of the compound's reactivity, showcasing the unique behavior of its β-carboxylic functional group (Zheng et al., 1994).
Scientific Research Applications
GABA B Receptor Antagonists
3-Amino-3-(2,3-dichlorophenyl)propanoic acid and related compounds have been investigated for their potential as GABA B receptor antagonists. Specifically, their synthesis and evaluation revealed weak specific antagonist activity at the GABAB receptor, providing a foundation for further research into therapeutic applications targeting these receptors (Abbenante, Hughes, & Prager, 1997).
Environmental Degradation Processes
Research into the degradation of chlorophenoxyacetic acids by advanced oxidation processes for wastewater treatment identified transient products, including 3-Amino-3-(2,3-dichlorophenyl)propanoic acid, which is pivotal for understanding the environmental fate and transformation of these compounds (Sun & Pignatello, 1993).
Fluorescence Derivatisation
The compound has also been utilized in fluorescence derivatization studies, where its derivatives exhibit strong fluorescence. This application is particularly relevant for biological assays, enhancing the detection and quantification of amino acids and other biomolecules (Frade, Barros, Moura, & Gonçalves, 2007).
Structural Characterization and Synthesis
Several studies focus on the synthesis and structural characterization of compounds derived from or related to 3-Amino-3-(2,3-dichlorophenyl)propanoic acid. These works provide insights into the molecular structure, reactivity, and potential applications of these compounds in developing new materials or pharmaceuticals. Examples include the preparation of novel heterocyclic compounds with expected biological activity and the study of polymorphism in pharmaceutical compounds (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Biocatalysis and Chiral Synthesis
The use of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid in biocatalytic processes for the synthesis of chiral compounds showcases its role in producing enantiopure pharmaceutical intermediates. This area of research highlights the compound's utility in green chemistry and sustainable pharmaceutical manufacturing processes (Li, Wang, Huang, Zou, & Zheng, 2013).
properties
IUPAC Name |
3-amino-3-(2,3-dichlorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKLESLYMHWBOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377359 |
Source
|
Record name | 3-amino-3-(2,3-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2,3-dichlorophenyl)propanoic acid | |
CAS RN |
117391-56-7 |
Source
|
Record name | 3-amino-3-(2,3-dichlorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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